molecular formula C18H39O5P B14713143 2-Hydroxyethyl dioctyl phosphate CAS No. 10525-87-8

2-Hydroxyethyl dioctyl phosphate

Cat. No.: B14713143
CAS No.: 10525-87-8
M. Wt: 366.5 g/mol
InChI Key: NNKQYDOXBOCFAU-UHFFFAOYSA-N
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Description

2-Hydroxyethyl dioctyl phosphate is an organophosphorus compound with the molecular formula C18H39O5P. It is a phosphate ester that is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, flame retardant, and lubricant additive.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction, and the product is purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl dioctyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the ester bond and the formation of phosphoric acid and alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of phosphoric acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines, resulting in the formation of substituted phosphate esters.

Major Products Formed:

  • Hydrolysis products include phosphoric acid and dioctyl alcohol.
  • Oxidation products include various phosphoric acid derivatives.
  • Substitution reactions yield substituted phosphate esters.

Scientific Research Applications

2-Hydroxyethyl dioctyl phosphate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its biocompatibility in medical devices.

    Industry: It is widely used as a flame retardant, lubricant additive, and plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl dioctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications in the polymer industry.

    Tris(2-chloroethyl) phosphate: A flame retardant with similar chemical properties and industrial uses.

    2-Hydroxyethyl phosphate: A simpler phosphate ester with similar reactivity but different applications.

Uniqueness: 2-Hydroxyethyl dioctyl phosphate is unique due to its combination of hydrophilic and hydrophobic properties, making it an effective plasticizer and flame retardant. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

10525-87-8

Molecular Formula

C18H39O5P

Molecular Weight

366.5 g/mol

IUPAC Name

2-hydroxyethyl dioctyl phosphate

InChI

InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3

InChI Key

NNKQYDOXBOCFAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(OCCCCCCCC)OCCO

Related CAS

57344-02-2

Origin of Product

United States

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